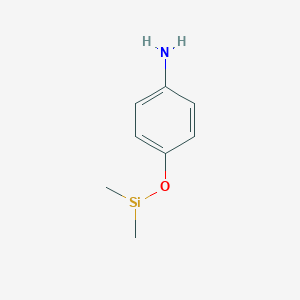![molecular formula C24H23N5 B12592132 N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) CAS No. 651048-19-0](/img/structure/B12592132.png)
N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) is a chemical compound known for its unique structure and properties. This compound is part of the azanediyl family, which includes various derivatives used in different scientific and industrial applications. The compound’s structure consists of two benzene-1,2-diamine groups connected by an azanediyl linkage through 4,1-phenylene groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) typically involves the reaction of benzene-1,2-diamine with a suitable azanediyl precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The azanediyl linkage and phenylene groups play a crucial role in these interactions, contributing to the compound’s specificity and potency.
類似化合物との比較
Similar Compounds
Para-phenylenediamine (PPD): A widely used chemical in hair dyes and other applications.
N,N’-Bis(4-aminophenyl)benzidine: Another compound with similar structural features and applications.
Uniqueness
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) is unique due to its specific azanediyl linkage and the arrangement of phenylene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in various applications.
特性
CAS番号 |
651048-19-0 |
|---|---|
分子式 |
C24H23N5 |
分子量 |
381.5 g/mol |
IUPAC名 |
2-N-[4-[4-(2-aminoanilino)anilino]phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C24H23N5/c25-21-5-1-3-7-23(21)28-19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29-24-8-4-2-6-22(24)26/h1-16,27-29H,25-26H2 |
InChIキー |
QUJQNGRJCXHQEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
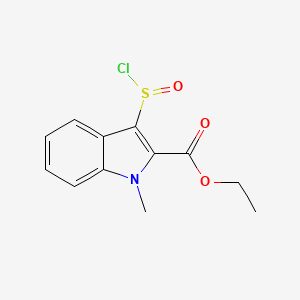
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)
![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
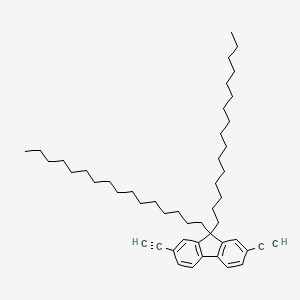
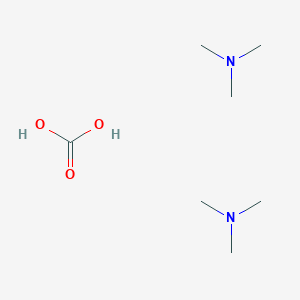
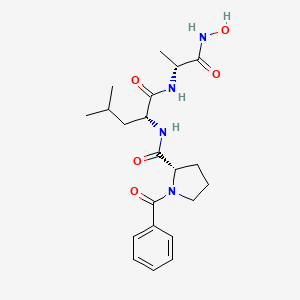
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
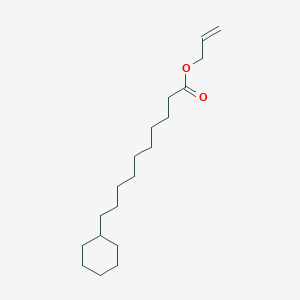
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
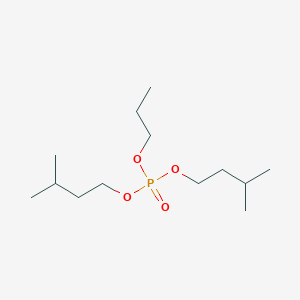
![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
